molecular formula C19H11Cl4N3O2 B4591705 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-pyridin-2-ylbenzamide

3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-pyridin-2-ylbenzamide

Cat. No.: B4591705
M. Wt: 455.1 g/mol
InChI Key: UHCYESQSRXKWDW-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-pyridin-2-ylbenzamide is a complex organic compound that belongs to the class of dichlorobenzamide derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry

Scientific Research Applications

3,5-Dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-pyridin-2-ylbenzamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-pyridin-2-ylbenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in a solvent such as N,N′-dimethylformamide at elevated temperatures (around 60°C). The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification of solvents and reagents is crucial to ensure the consistency and quality of the final compound .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-pyridin-2-ylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamide derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-pyridin-2-ylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-Dichlorophenyl)-2-nitrobenzamide

Uniqueness

This uniqueness makes it a valuable compound for various scientific and industrial purposes .

Properties

IUPAC Name

3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-pyridin-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl4N3O2/c20-10-4-5-12(14(22)8-10)18(27)26-17-13(7-11(21)9-15(17)23)19(28)25-16-3-1-2-6-24-16/h1-9H,(H,26,27)(H,24,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCYESQSRXKWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl4N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.